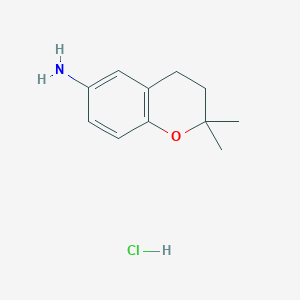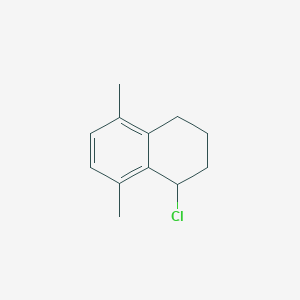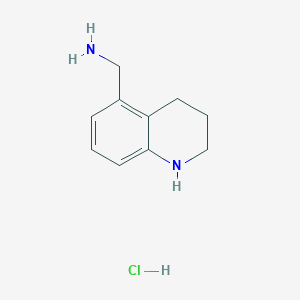
(1,2,3,4-Tetrahydroquinolin-5-yl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2,3,4-四氢喹啉-5-基)甲胺盐酸盐是一种化学化合物,分子式为C10H14N2·HCl。它是四氢喹啉的衍生物,四氢喹啉是一种双环结构,由于其生物活性在药物化学中具有重要意义。
准备方法
合成路线和反应条件
(1,2,3,4-四氢喹啉-5-基)甲胺盐酸盐的合成通常涉及在脱水剂(如氧氯化磷 (POCl3)、五氧化二磷 (P2O5) 或氯化锌 (ZnCl2))存在下,对β-苯乙胺的N-酰基衍生物进行环化 。 反应条件需仔细控制,以确保形成所需的四氢喹啉结构。
工业生产方法
虽然 (1,2,3,4-四氢喹啉-5-基)甲胺盐酸盐的具体工业生产方法没有得到广泛的记录,但一般方法涉及使用类似的环化反应在优化条件下进行大规模合成,以最大限度地提高产率和纯度。 然后将该化合物纯化并转化为其盐酸盐形式,以提高其稳定性和易于处理性。
化学反应分析
反应类型
(1,2,3,4-四氢喹啉-5-基)甲胺盐酸盐可以发生多种化学反应,包括:
氧化: 该化合物可以被氧化形成喹啉衍生物。
还原: 还原反应可以将其转化为更饱和的胺衍生物。
取代: 胺基可以参与亲核取代反应。
常用的试剂和条件
这些反应中常用的试剂包括氧化剂(如高锰酸钾 (KMnO4) 用于氧化),还原剂(如氢化铝锂 (LiAlH4) 用于还原)和卤代烷烃用于取代反应。 条件根据所需的反应而异,通常涉及控制温度和特定溶剂。
主要产物
科学研究应用
(1,2,3,4-四氢喹啉-5-基)甲胺盐酸盐在科学研究中具有多种应用:
化学: 用作合成复杂有机分子的构建单元。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医学: 探究其在治疗神经退行性疾病和其他疾病方面的潜在治疗应用。
工业: 用于开发新材料和化学工艺。
作用机制
(1,2,3,4-四氢喹啉-5-基)甲胺盐酸盐的作用机制涉及它与特定分子靶标和途径的相互作用。 该化合物的结构使其能够与各种酶和受体结合,调节它们的活性。 这种相互作用会导致细胞过程发生改变,从而导致其观察到的生物学效应 .
相似化合物的比较
类似化合物
- (1,2,3,4-四氢喹啉-2-基)甲胺盐酸盐
- 1-(1,2,3,4-四氢喹啉-5-基)甲胺二盐酸盐
- (4-(1,2,4,5-四嗪-3-基)苯基)甲胺盐酸盐
独特性
(1,2,3,4-四氢喹啉-5-基)甲胺盐酸盐的独特之处在于其在四氢喹啉环上的特定取代模式,赋予其独特的化学和生物学性质。 这种独特性使其在研究中具有价值,可以用于开发新的治疗剂并了解复杂的生物机制。
属性
分子式 |
C10H15ClN2 |
|---|---|
分子量 |
198.69 g/mol |
IUPAC 名称 |
1,2,3,4-tetrahydroquinolin-5-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c11-7-8-3-1-5-10-9(8)4-2-6-12-10;/h1,3,5,12H,2,4,6-7,11H2;1H |
InChI 键 |
WJRQHTGXLDMYEF-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC=C2NC1)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole hydrochloride](/img/structure/B12314966.png)

![8-(2-Fluorobenzyl)-4-methyl-2-(piperidin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one hydrochloride](/img/structure/B12314980.png)
![rac-(3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride, cis](/img/structure/B12314988.png)
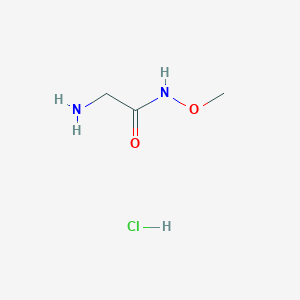
![rac-(1R,5R)-3-benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione, cis](/img/structure/B12314994.png)
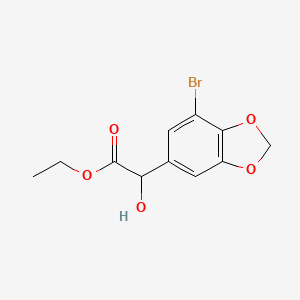
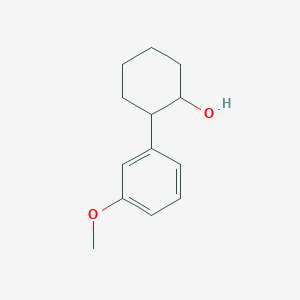

![6-[Methyl(phenyl)amino]pyridine-3-carbonitrile](/img/structure/B12315016.png)
![1-[(5-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12315024.png)
![[4-Acetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12315040.png)
